molecular formula C11H22N2O B1442920 3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-amine CAS No. 1250887-72-9

3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-amine

Cat. No. B1442920
M. Wt: 198.31 g/mol
InChI Key: YPBOFUPYTPWEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-amine” is a chemical compound . It is also known as “N-methyl-1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride” with a CAS Number of 1315366-62-1 . It has a molecular weight of 271.23 .


Molecular Structure Analysis

The InChI code for “3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-amine” is 1S/C11H22N2O.2ClH/c1-12-11-2-5-13(6-3-11)8-10-4-7-14-9-10;;/h10-12H,2-9H2,1H3;2*1H . This indicates that the molecule contains a piperidine ring with a methyl group at the 3-position and an oxolane ring attached to the nitrogen atom.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

  • Scientific Field: Organic Chemistry
    • Application : This compound is synthesized from 3-methyl-2,6-diphenylpiperidin-4-one . Compounds with a piperidin-4-one nucleus have received extensive attention because of their diverse biological activities, including antiviral, antitumor, central nervous system stimulant, analgesic, anticancer, and antimicrobial activity .
    • Methods of Application : The synthesis involves the use of 3-Methyl-2,6-diphenylpiperidin-4-one, formaldehyde, and morpholine. These are dissolved in a mixture of ethanol and DMF, warmed on a water bath at 60 °C, and stirred. The mixture is then poured into crushed ice with constant stirring and kept overnight at room temperature. The precipitate obtained is filtered and dried .
    • Results or Outcomes : The yield of the product is 72%. The synthesized compound was characterized by FT-IR, 1 H NMR, EI-MS, and elemental analysis .

    Scientific Field: Medicinal Chemistry

    • Application : A compound with a similar structure, “2,4-diiodo-6-((methyl(1-methyl-piperidin-4-yl)amino)methyl)phenol”, has been identified as a potential drug for rescuing the function of the p53 tumor suppressor protein, specifically the Y220C mutant .
    • Methods of Application : The compound was identified through screening of a halogen-enriched fragment library (HEFLib). The binding of the compound to the mutant protein was confirmed through 1H/15N-HSQC NMR spectroscopy and isothermal titration calorimetry (ITC) .
    • Results or Outcomes : The compound was found to bind to the mutation-induced cavity of the p53 Y220C mutant with a dissociation constant (K_D) of 184 ± 23 μM. The binding of the compound was found to induce apoptosis in a human cancer cell line with homozygous Y220C mutation .

    Scientific Field: Chemical Research

    • Application : A compound with a similar structure, “N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amine hydrochloride”, is used in chemical research due to its unique heterocyclic amine structure .
    • Methods of Application : This compound is typically used in laboratory settings for research and development endeavors .
    • Results or Outcomes : The specific outcomes or results obtained from the use of this compound would depend on the specific research context .

    Scientific Field: Organic Chemistry

    • Application : “3-Methyl-1-[(oxolan-2-yl)methyl]piperidin-4-one” is a compound used in various chemical reactions due to its unique structure .
    • Methods of Application : This compound is typically used in laboratory settings for research and development endeavors .
    • Results or Outcomes : The specific outcomes or results obtained from the use of this compound would depend on the specific research context .

    Scientific Field: Medicinal Chemistry

    • Application : A compound with a similar structure, “Anti-metastatic Inhibitors of Lysyl Oxidase (LOX)”, has been identified as a potential drug for inhibiting metastasis .
    • Methods of Application : The compound was identified through high-throughput screening and structure-activity relationship (SAR) studies .
    • Results or Outcomes : The best binders showed anti-metastatic efficacy .

    Scientific Field: Chemical Research

    • Application : A compound with a similar structure, “1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-amine dihydrochloride”, is used in chemical research due to its unique heterocyclic amine structure .
    • Methods of Application : This compound is typically used in laboratory settings for research and development endeavors .
    • Results or Outcomes : The specific outcomes or results obtained from the use of this compound would depend on the specific research context .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-methyl-1-(oxolan-2-ylmethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-9-7-13(5-4-11(9)12)8-10-3-2-6-14-10/h9-11H,2-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBOFUPYTPWEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)CC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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